molecular formula C5H7ClO3 B057283 Ethyl malonyl chloride CAS No. 36239-09-5

Ethyl malonyl chloride

Cat. No. B057283
CAS RN: 36239-09-5
M. Wt: 150.56 g/mol
InChI Key: KWFADUNOPOSMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl malonyl chloride can be synthesized through a green chemistry approach by selective saponification of dialkyl malonate, followed by hydrolysis and then chlorination of monoalkyl malonic acid. This process can be conducted in the absence of solvent, presenting an environmentally friendly and efficient method for producing ethyl malonyl chloride with high conversion rates (Patil & Chavan, 2015).

Molecular Structure Analysis

The molecular structure of ethyl malonyl chloride has been studied through vibrational analyses, NMR spectra, and ab initio calculations, revealing the existence of two stable diketo conformations with different energies. These conformations are characterized by the rotation of the C(O)Cl and C(O)O groups in relation to the CCC plane, indicating a complex conformational behavior of this molecule in the liquid phase (Schiavoni, Mack, & Védova, 1996).

Chemical Reactions and Properties

Ethyl malonyl chloride exhibits base-switched annuloselectivity in reactions with imines, demonstrating the ability to form different products depending on the nucleophilicity of the base used in the reaction. This selectivity allows for the synthesis of ethyl trans-β-lactam-3-carboxylates and 2,3-dihydro-1,3-oxazin-4-one derivatives through [2 + 2] and [2 + 2 + 2] cycloaddition processes, respectively, highlighting its versatility as a reagent in organic synthesis (Yang, Li, Zhang, & Xu, 2014).

Scientific Research Applications

  • Synthesis of Methanofullerodendrimers

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is used in the synthesis of methanofullerodendrimers .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Synthesis of 3-Pyrrolin-2-Ones

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is used in the synthesis of 3-pyrrolin-2-ones .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Preparation of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

    • Field : Peptide Chemistry
    • Application : Ethyl malonyl chloride plays a vital role in the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Synthesis of Propargyl Alcohols

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is a versatile acylating agent for propargyl alcohols .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Synthesis of Hydrazines

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is used in the synthesis of hydrazines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Synthesis of Amines

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is used in the synthesis of amines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Synthesis of Liquid-Crystalline Methanofullerodendrimers

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is used in the synthesis of liquid-crystalline methanofullerodendrimers .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Preparation of Peptidomimetic Building Blocks

    • Field : Peptide Chemistry
    • Application : Ethyl malonyl chloride plays a vital role in the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Synthesis of 3-Pyrrolin-2-Ones via Amidation with Propargylamines

    • Field : Organic Chemistry
    • Application : Ethyl malonyl chloride is used in the synthesis of 3-pyrrolin-2-ones via amidation with propargylamines and subsequent base catalyzed 5-exo-dig cyclization .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .

Safety And Hazards

Ethyl malonyl chloride is classified as a combustible liquid that causes severe skin burns and eye damage . It reacts violently with water . It should be stored under inert gas in a well-ventilated place and kept cool .

Future Directions

Ethyl malonyl chloride is a key reagent in organic synthesis, especially in the synthesis of malonic acid derivatives and heterocyclic derivatives . The base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines has been successfully realized . This opens up new possibilities for the use of Ethyl malonyl chloride in organic synthesis .

properties

IUPAC Name

ethyl 3-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFADUNOPOSMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189786
Record name Ethyl 3-chloro-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl malonyl chloride

CAS RN

36239-09-5
Record name Ethyl 3-chloro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36239-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-3-oxopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-chloro-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-3-oxopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-CHLORO-3-OXOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl malonyl chloride
Reactant of Route 2
Ethyl malonyl chloride
Reactant of Route 3
Ethyl malonyl chloride
Reactant of Route 4
Reactant of Route 4
Ethyl malonyl chloride
Reactant of Route 5
Reactant of Route 5
Ethyl malonyl chloride
Reactant of Route 6
Ethyl malonyl chloride

Citations

For This Compound
509
Citations
Z Yang, S Li, Z Zhang, J Xu - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… feature that one equivalent of sulfonyl chloride is reacted with two equivalents of imine without any other bases, 24 we started our optimization by simply mixing ethyl malonyl chloride (1…
Number of citations: 18 pubs.rsc.org
MR Patil, SM Chavan - academia.edu
… Methyl malonyl chloride and ethyl malonyl chloride are the acid chlorides of malonic acid diester. The present study focuses on the study of the synthesis of monomethyl malonyl …
Number of citations: 2 www.academia.edu
V Marsicano, G Marraffa, M Chiarini… - European Journal of …, 2022 - Wiley Online Library
… At first, the reaction of the β-(2-aminophenyl)-α,β-ynones 1a with the commercially available ethyl malonyl chloride 2a was chosen as the model reaction to probe our hypothesis and to …
SMNA Zaidi - 1967 - spiral.imperial.ac.uk
The study of some condensation reactions of malonyl chloride with nitriles revealed some very interesting results. It was found that fluoroacetonitrile reacted with malonyl chloride in the …
Number of citations: 2 spiral.imperial.ac.uk
ON Koreshonkov, PV Perestenko, MA Dumpis… - Pharmaceutical …, 1995 - Springer
… ester (VI) and ethyl malonyl chloride (VII). Ethyl malonyl chloride was synthesized as described … , which was then converted to ethyl malonyl chloride by boiling with thionyl chloride. The …
Number of citations: 3 link.springer.com
CT Bui - Synthetic Communications, 2014 - Taylor & Francis
… Our results are comparable, in some aspects, with the recent studies, [ Citation 6 ] which replaced ethyl malonyl chloride by substituted acetic acids such as isoxazole-5-acetic acids or …
Number of citations: 5 www.tandfonline.com
E Javed, JD Guthrie, J Neu, GS Chirayath, S Huo - ACS omega, 2020 - ACS Publications
… ethyl malonyl chloride failed to produce the β-keto esters. The reaction of 2-(2-methylphenoxy)pyridine 1b with ethyl malonyl chloride … the instability of ethyl malonyl chloride because of …
Number of citations: 5 pubs.acs.org
T Erker - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… Thus, nucleophilic substitution on halogenated nitrothiophene derivatives with aniline and reaction with ethyl malonyl chloride gave after cyclisation the thieno[2,3-6]diazepinedione …
Number of citations: 3 onlinelibrary.wiley.com
S Mousavi Faraz, A Rahmati… - Synthetic Communications, 2017 - Taylor & Francis
… It is conceivable that the initial event is the formation of intermediate 6 through nucleophilic attack of benzene-1,2-diamine 1 to acyl portion of ethyl malonyl chloride 2. Then, an …
Number of citations: 7 www.tandfonline.com
ML Ramirez, D Garey, MR Peña - Journal of heterocyclic …, 1995 - Wiley Online Library
… We eventually settled on a two step process for preparing 4-hydroxypyran-2-ones based on the carbon acylation of an enolate with substituted ethyl malonyl chloride followed by an acid…
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.